molecular formula C14H13N3O3S B2689601 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 591213-63-7

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2689601
CAS No.: 591213-63-7
M. Wt: 303.34
InChI Key: PMHKIBXARSSWNN-UHFFFAOYSA-N
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Description

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a compound belonging to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings, and a sulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by sulfonation. One common method includes the reaction of o-phenylenediamine with m-tolyl isocyanate to form the benzoimidazole core, which is then oxidized to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoimidazole core can also interact with DNA and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the oxo group and the m-tolyl group in 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHKIBXARSSWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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